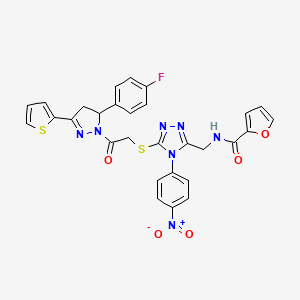
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C29H22FN7O5S2 and its molecular weight is 631.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes multiple functional groups such as fluorophenyl, thiophene, pyrazole, triazole, and carboxamide, which contribute to its diverse biological activities.
Molecular Structure and Properties
The molecular formula of the compound is C32H26F2N6O3S2, with a molecular weight of approximately 644.7 g/mol. The presence of various active moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer and Antifungal Properties
The triazole ring in the compound is notably associated with antifungal and anticancer activities. Research indicates that compounds containing triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-based compounds can inhibit the growth of human cancer cells by inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Activity
Pyrazole derivatives have been documented for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial strains and fungi. In vitro studies have demonstrated that similar pyrazole compounds exhibit activity against E. coli and Aspergillus niger, indicating that N-((5... may share these antimicrobial characteristics .
Anti-inflammatory Effects
Research has identified several pyrazole derivatives with anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Preliminary investigations into N-((5... suggest that it may also exhibit similar anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .
The mechanisms by which N-((5... exerts its biological effects are not yet fully elucidated; however, the following pathways are hypothesized based on structural analysis:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control cell proliferation and survival.
- Synergistic Effects : The combination of multiple active moieties may lead to enhanced therapeutic efficacy compared to simpler analogs .
Synthesis and Evaluation
A series of studies have synthesized related pyrazole derivatives to evaluate their biological activities. For example, one study synthesized a range of 1-acetyl-pyrazole derivatives and assessed their anti-inflammatory activity through in vitro assays . Another investigation focused on the synthesis of 1-thiocarbamoyl pyrazoles, which showed promise as monoamine oxidase B inhibitors, highlighting the diverse applications of pyrazole-containing compounds in drug development .
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds similar to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrazoline derivatives that demonstrated potent antibacterial and antifungal activities . This suggests that the compound may also possess similar properties, warranting further investigation into its efficacy against various pathogens.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of triazole rings has been linked to enhanced anticancer activity due to their ability to interact with biological targets involved in cancer progression .
Drug Delivery Systems
The complex structure of this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability. Research into polymeric nanoparticles incorporating such compounds has shown promise in targeted drug delivery applications .
Case Studies
特性
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN7O5S2/c30-19-7-5-18(6-8-19)23-15-22(25-4-2-14-43-25)34-36(23)27(38)17-44-29-33-32-26(16-31-28(39)24-3-1-13-42-24)35(29)20-9-11-21(12-10-20)37(40)41/h1-14,23H,15-17H2,(H,31,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWVVUTQWLAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN7O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













